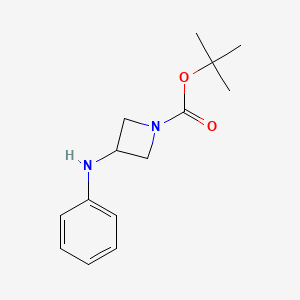
N-(3-Methylpiperidin-4-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Methylpiperidin-4-yl)acetamide hydrochloride” is a chemical compound with the CAS Number: 550370-51-9 . It has a molecular weight of 192.69 and its IUPAC name is N-methyl-N-(4-piperidinyl)acetamide hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H16N2O.ClH/c1-7(11)10(2)8-3-5-9-6-4-8;/h8-9H,3-6H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in an inert atmosphere .Applications De Recherche Scientifique
Kinetic Modeling of PET Tracers for Acetylcholinesterase Activity
One of the key scientific applications related to compounds structurally similar to N-(3-Methylpiperidin-4-yl)acetamide hydrochloride involves the use of N-[11C]Methylpiperidin-4-yl propionate ([11C]PMP) in positron emission tomography (PET) studies to measure acetylcholinesterase (AChE) activity in the human brain. This research focuses on evaluating kinetic analysis alternatives for estimating relative AChE activity, contributing significantly to understanding neurological functions and disorders (Koeppe et al., 1999).
Growth Hormone Modulation
Another significant application area is the exploration of compounds like BS 100–141, which shares a similar pharmacological niche, for their effects on growth hormone (GH) secretion in humans. This research highlights the potential of specific compounds in modulating GH secretion, pointing towards their application in treating growth hormone deficiencies or imbalances (Lancranjan & Marbach, 1977).
Understanding Drug Metabolism
Research also extends to the metabolism of related compounds in the human body, providing a foundation for understanding how similar chemical structures are processed. This knowledge is crucial for the development of therapeutic agents with optimized pharmacokinetic profiles. Studies on compounds like acetaminophen and its metabolites underline the importance of identifying and quantifying metabolic pathways for safer and more effective drug design (Mrochek et al., 1974).
Neonicotinoid Insecticide Biomonitoring
In environmental health research, studying the metabolites of neonicotinoid insecticides in human urine offers insights into exposure levels and potential health impacts. This research is indicative of how similar compounds could be monitored in human populations to assess exposure and health risks, emphasizing the importance of developing sensitive and specific analytical methods for biomonitoring purposes (Song et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
N-(3-methylpiperidin-4-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6-5-9-4-3-8(6)10-7(2)11;/h6,8-9H,3-5H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVJVGHVPMOZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1NC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-(2,3-dichlorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2817307.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea](/img/structure/B2817312.png)
![1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2817313.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2817316.png)
![3-(3-Fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2817320.png)
